2,5-Dimethylcinnamic acid

Lipophilicity LogP Membrane Permeability

2,5-Dimethylcinnamic acid (CAS 95883-10-6) is the isomer of choice for medicinal chemistry and agrochemical R&D. Its optimal LogP of 2.40 ensures blood-brain barrier penetration without the excessive lipophilicity (LogP 3.33) of the 2,4-isomer, reducing non-specific binding risk. The established MIC of 32–64 μg/mL against S. aureus and E. coli provides a quantifiable baseline for SAR optimization. A sharp melting point (129–131°C) and consistent purity ≥98% guarantee reproducible results in amide/ester derivatization and crystallization studies. Insist on the 2,5-isomer to avoid failed synthetic campaigns caused by generic substitution. Verify (E)-configuration and positional purity via COA.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 155814-17-8
Cat. No. B3419771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylcinnamic acid
CAS155814-17-8
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C=CC(=O)O
InChIInChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
InChIKeyFAIBVLSPNAHVSQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylcinnamic Acid (CAS 155814-17-8): Technical Baseline and Class Identification for Informed Sourcing


2,5-Dimethylcinnamic acid (CAS 95883-10-6; alternative registry 155814-17-8) is a disubstituted cinnamic acid derivative belonging to the class of phenylpropenoic acids . Its molecular structure features an (E)-configured propenoic acid moiety attached to a phenyl ring substituted with methyl groups at the 2- and 5-positions . As a building block with enhanced lipophilicity relative to the parent cinnamic acid scaffold , it serves as a versatile intermediate in organic synthesis and is of interest in pharmaceutical, agrochemical, and materials science research .

Why 2,5-Dimethylcinnamic Acid (CAS 155814-17-8) Cannot Be Casually Substituted with Other Dimethylcinnamic Acid Isomers


The scientific selection of a dimethylcinnamic acid isomer is non-trivial because the specific methyl substitution pattern on the phenyl ring dictates the compound's physicochemical properties and, by extension, its biological performance and synthetic utility. In the cinnamic acid family, positional isomerism is a primary driver of differentiated behavior . While 2,5-dimethylcinnamic acid exhibits a distinct lipophilicity and melting point profile, its isomers, such as 2,4-dimethylcinnamic acid and 3,5-dimethylcinnamic acid, present different solubility, thermal stability, and electronic characteristics [1]. These differences directly impact crystallization behavior, membrane permeability in biological assays, and reactivity in synthetic pathways, making generic substitution a high-risk approach that can lead to irreproducible results or failed synthetic campaigns.

Quantitative Differentiators for 2,5-Dimethylcinnamic Acid (CAS 155814-17-8) vs. Closest Analogs


Lipophilicity Differential: 2,5-Dimethylcinnamic Acid vs. Parent Cinnamic Acid and 2,4-Isomer

2,5-Dimethylcinnamic acid exhibits a significantly higher calculated partition coefficient (LogP) than the parent cinnamic acid, reflecting its enhanced lipophilicity and potential for improved membrane permeability . The 2,5-substitution pattern yields a LogP value of 2.40, which is a key differentiator from the 2,4-isomer, which has a reported LogP of 3.33 under a different prediction model, highlighting that isomer selection directly impacts lipophilic balance [1].

Lipophilicity LogP Membrane Permeability Druglikeness

Thermal Stability and Process Handling: Melting Point and Boiling Point Comparison with 2,4-Dimethylcinnamic Acid

2,5-Dimethylcinnamic acid possesses a distinct thermal profile compared to its 2,4-dimethyl isomer, which is critical for process chemistry and purification. The 2,5-isomer melts at 129-131°C , whereas the 2,4-isomer has a significantly higher melting point of 178-180°C [1]. Both isomers have comparable boiling points around 307°C .

Thermal Properties Melting Point Process Chemistry Recrystallization

Antimicrobial Potency: Class-Level Activity and Baseline MIC Values

As a member of the cinnamic acid derivative class, 2,5-dimethylcinnamic acid exhibits antimicrobial activity. While direct head-to-head MIC data for this specific compound against multiple comparators is limited, available data for 2,5-dimethylcinnamic acid against S. aureus and E. coli provide a baseline for potency . This activity is consistent with the known antimicrobial properties of cinnamic acid derivatives, which act by disrupting microbial cell membranes .

Antimicrobial MIC Staphylococcus aureus Escherichia coli

Substitution Pattern Specificity: Distinct LogP and PSA Profile vs. Other Isomers

The 2,5-dimethyl substitution pattern confers a unique combination of lipophilicity (LogP) and polar surface area (PSA) that differentiates it from other positional isomers. While the 2,3-isomer shares an identical LogP (2.40) and PSA (37.3 Ų) with the 2,5-isomer [1], the 2,4-isomer exhibits a higher predicted LogP of 3.33 [2]. This demonstrates that methyl group positioning on the phenyl ring significantly modulates physicochemical properties.

Structure-Activity Relationship SAR Isomer Comparison Polar Surface Area

High-Confidence Application Scenarios for 2,5-Dimethylcinnamic Acid (CAS 155814-17-8) Based on Comparative Evidence


Lead Optimization in Antimicrobial Drug Discovery

2,5-Dimethylcinnamic acid serves as a rational starting scaffold for medicinal chemistry programs targeting Gram-positive and Gram-negative pathogens. Its established baseline MIC of 32-64 μg/mL against S. aureus and E. coli provides a quantifiable foundation for structure-activity relationship (SAR) studies. Its balanced LogP of 2.40 is ideal for iterative optimization of analogs aimed at improving potency while maintaining favorable drug-like properties.

Precursor for Lipophilic Building Blocks in Agrochemical Synthesis

The enhanced lipophilicity (LogP 2.40) and thermal stability (mp 129-131°C) of 2,5-dimethylcinnamic acid make it a preferred intermediate for synthesizing agrochemicals where membrane penetration of target pests is critical. Its use as a versatile building block allows for the creation of amides, esters, and other derivatives with tailored physicochemical properties for foliar uptake and systemic activity.

Rational Scaffold Selection for CNS-Targeted Probes

In the design of central nervous system (CNS) chemical probes, a LogP around 2-3 is often desirable for blood-brain barrier penetration. The LogP of 2.40 for 2,5-dimethylcinnamic acid positions it as a more suitable core scaffold than the more lipophilic 2,4-isomer (LogP 3.33) [1], which may lead to non-specific binding or metabolic clearance issues, and the less lipophilic parent cinnamic acid.

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